

2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$ CAS number and identifiers

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Compound of Interest

Compound Name: 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$

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Technical Guide: 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$, an isotopically labeled compound essential for quantitative analytical studies. It covers key identifiers, physicochemical properties, and detailed experimental protocols for its application as an internal standard.

Compound Identification and Properties

2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$ is the stable isotope-labeled version of 2-Ethyl-3,5-dimethylpyrazine, a naturally occurring pyrazine found in various roasted and fermented foods. [1][2] The incorporation of two carbon-13 atoms in the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[3]

Chemical Identifiers

A specific CAS Registry Number for the $^{13}\text{C}_2$ isotopologue is not consistently assigned. Commercially, it is often referenced by the CAS number of the unlabeled parent compound.

| Identifier | Value | Source |
|-------------------|--|-------------------|
| Compound Name | 2-Ethyl-3,5-dimethylpyrazine- ¹³ C ₂ | MedChemExpress[3] |
| Unlabeled CAS No. | 13925-07-0 | NIST[4] |
| Chemical Formula | C ₆ ¹³ C ₂ H ₁₂ N ₂ | MedChemExpress[5] |
| Molecular Weight | 138.19 g/mol | MedChemExpress[5] |
| SMILES | CC1=CN=C([¹³ CH2] [¹³ CH3])C(C)=N1 | MedChemExpress[5] |

Physicochemical Properties (Unlabeled Compound)

The following data pertains to the unlabeled 2-Ethyl-3,5-dimethylpyrazine and serves as a reference.

| Property | Value | Source |
|---------------|---------------------------------|-----------|
| Appearance | Colorless to pale yellow liquid | Ventos[6] |
| Odor | Nutty, earthy, roasted, cocoa | Ventos[6] |
| Boiling Point | 182 °C | Biosynth |
| Density | 0.964 g/cm ³ | Biosynth |
| Flash Point | 66 °C | Biosynth |
| Solubility | Slightly soluble in water | Ventos[6] |

Applications in Research and Development

The primary application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is as an internal standard for quantitative analysis in complex matrices.[3] Stable Isotope Dilution Analysis (SIDA) is a highly accurate method that uses isotopically labeled standards to correct for analyte loss during sample preparation and instrumental analysis.[7][8]

This compound is particularly valuable for:

- Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[\[9\]](#)
- Metabolomics: Quantifying endogenous or exogenous pyrazines in biological samples.[\[10\]](#)
- Food Science: Accurately measuring the concentration of flavor compounds in food and beverages like coffee.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following is a representative protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine in a sample matrix (e.g., coffee, biological fluid) using a Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). This protocol is adapted from established methods for similar alkylpyrazines.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Materials and Reagents

- Analyte Standard: 2-Ethyl-3,5-dimethylpyrazine (unlabeled)
- Internal Standard (IS): 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$
- Solvent: Dichloromethane (DCM), HPLC grade
- Extraction Salts (for liquid-liquid extraction): Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl)
- Sample Vials: 20 mL headspace vials or 15 mL centrifuge tubes
- Syringes and Filters: As required for sample handling

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Sample Aliquoting: Transfer a precise volume (e.g., 5.0 mL) of the liquid sample into a 15 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$ solution (e.g., 50 μL of a 1 $\mu\text{g}/\text{mL}$ solution in DCM) to the sample. The amount should be chosen to yield a peak area ratio of analyte to IS close to 1.

- **Solvent Addition:** Add 2.0 mL of dichloromethane (DCM) to the tube.
- **Extraction:** Add extraction salts (e.g., 1g NaCl, 2g MgSO₄), cap tightly, and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of pyrazines into the organic layer.
- **Phase Separation:** Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Extract Collection:** Carefully transfer the lower organic layer (DCM) to a clean vial for analysis.
- **Concentration (Optional):** If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase analyte concentration.
- **Analysis:** Inject 1-2 µL of the final extract into the GC-MS system.

GC-MS Instrumentation and Conditions

| Parameter | Setting |
|-------------------|--|
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless, 1 µL |
| Injector Temp. | 250 °C |
| Oven Program | Start at 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Acquisition and Quantification

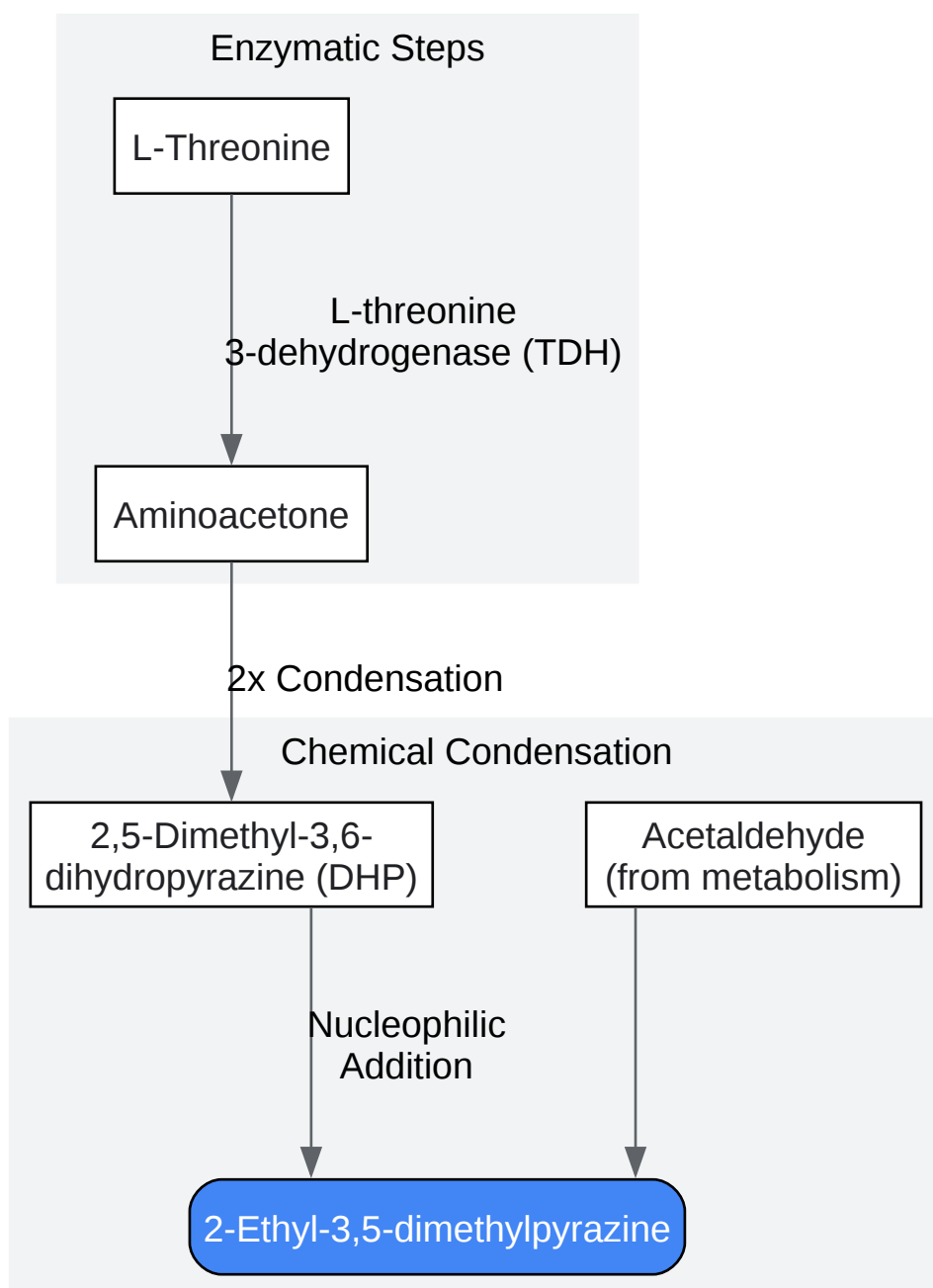
- Selected Ion Monitoring (SIM): Monitor characteristic ions for both the analyte and the internal standard.
 - 2-Ethyl-3,5-dimethylpyrazine (Analyte): m/z 136 (M^+), 121 ($M-15$)⁺
 - 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ (IS): m/z 138 (M^+), 123 ($M-15$)⁺
- Calibration: Prepare a series of calibration standards containing a fixed amount of the IS and varying concentrations of the unlabeled analyte.
- Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the unknown sample using the resulting calibration curve.

Biosynthesis Pathway and Experimental Workflow

Pyrazines like 2-Ethyl-3,5-dimethylpyrazine are formed in nature through microbial fermentation. The biosynthesis in organisms such as *Bacillus subtilis* is understood to originate from amino acid precursors, primarily L-threonine.

Chemoenzymatic Synthesis Pathway

The diagram below illustrates a plausible chemoenzymatic pathway for the formation of 2-Ethyl-3,5-dimethylpyrazine, involving the enzymatic conversion of L-Threonine and subsequent condensation reactions.

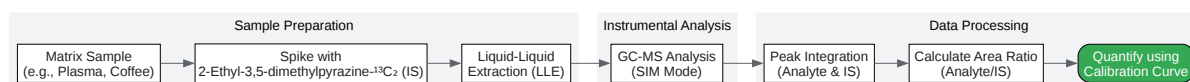


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Caption: Chemoenzymatic synthesis pathway of 2-Ethyl-3,5-dimethylpyrazine from L-Threonine.

Stable Isotope Dilution Analysis (SIDA) Workflow

The following diagram outlines the logical workflow for a typical SIDA experiment using 2-Ethyl-3,5-dimethylpyrazine- $^{13}\text{C}_2$.



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Caption: Logical workflow for quantification using Stable Isotope Dilution Analysis (SIDA).

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